molecular formula C25H21BrIN3O6 B12036087 [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate CAS No. 769154-07-6

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12036087
CAS No.: 769154-07-6
M. Wt: 666.3 g/mol
InChI Key: KGCQWQGHPJCTLU-VFLNYLIXSA-N
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Description

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound characterized by the presence of bromine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-iodobenzoyl chloride, which is then reacted with hydrazine to form 2-[(2-iodobenzoyl)amino]acetohydrazide. This intermediate is further reacted with 4-bromo-2-formylphenyl 3,4-dimethoxybenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for studying biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate stands out due to its unique combination of functional groups. The presence of both bromine and iodine atoms, along with the methoxy groups, imparts distinct chemical properties that can be leveraged in various applications.

Properties

CAS No.

769154-07-6

Molecular Formula

C25H21BrIN3O6

Molecular Weight

666.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H21BrIN3O6/c1-34-21-9-7-15(12-22(21)35-2)25(33)36-20-10-8-17(26)11-16(20)13-29-30-23(31)14-28-24(32)18-5-3-4-6-19(18)27/h3-13H,14H2,1-2H3,(H,28,32)(H,30,31)/b29-13+

InChI Key

KGCQWQGHPJCTLU-VFLNYLIXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)OC

Origin of Product

United States

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